N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazole ring, an oxane ring, and a spirocyclic heptane structure, making it a molecule of interest in various fields of research.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-10-14(20(2)19-12)18-16(22)21-11-17(6-3-7-17)15(21)13-4-8-23-9-5-13/h10,13,15H,3-9,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYCGRQKRCPMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)N2CC3(C2C4CCOCC4)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The oxane ring can be introduced via nucleophilic substitution reactions. The spirocyclic structure is often formed through intramolecular cyclization reactions under specific conditions such as high temperature or the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazole or oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its potential as a pharmaceutical agent due to its unique structure.
Industry: Potential use in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Oxane Derivatives: Molecules featuring the oxane ring.
Uniqueness
N-(2,5-dimethylpyrazol-3-yl)-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
